2-[(2,5-Dimethylphenyl)sulfanyl]acetonitrile
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Overview
Description
“2-[(2,5-Dimethylphenyl)sulfanyl]acetonitrile” is a chemical compound with the formula C10H11NS. It has a molecular weight of 177.27 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-[(2,5-Dimethylphenyl)sulfanyl]acetonitrile” consists of a nitrile group (-CN) attached to a carbon atom, which is also attached to a sulfanyl group (-SH) and a 2,5-dimethylphenyl group . The exact 3D structure would require more detailed analysis or experimental data.Scientific Research Applications
Hydrogen Bonding Studies
High-resolution nuclear magnetic resonance spectroscopy has been utilized to investigate the hydrogen bonding association of related compounds in different solvents, including acetonitrile. This research provides insights into the interactions and behavior of molecules in solution, which is fundamental for understanding chemical reactivity and designing new materials and drugs (Luo, Lay, & Chen, 2001).
Electropolymerization and Photonic Properties
Studies have shown that the oxidative electropolymerization of certain compounds from an ionic liquid is significantly faster than in conventional solvents such as acetonitrile. This research opens new pathways for the development of materials with special electrochemical and photonic properties, which could have applications in electronic devices (Venkatanarayanan, Spehar-Deleze, Dennany, Pellegrin, Keyes, & Forster, 2008).
Organic Synthesis Mechanisms
Experimental and computational studies have been conducted to understand the base-induced cyclization of benzyl alkynyl sulfides in acetonitrile, leading to the efficient production of 2-aryl 2,3-dihydrothiophenes. This research contributes to the field of organic synthesis, offering a deeper understanding of reaction mechanisms and the influence of electronic effects on cyclization efficiency (Motto, Castillo, Greer, Montemayer, Sheepwash, & Schwan, 2011).
Chemiluminescence of Substituted Dioxetanes
The synthesis and base-induced decomposition of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes have been studied, revealing their potential for light emission. This research highlights the application of these compounds in developing chemiluminescent materials, which could be used in sensors and imaging technologies (Watanabe, Kikuchi, Maniwa, Ijuin, & Matsumoto, 2010).
Safety and Hazards
properties
IUPAC Name |
2-(2,5-dimethylphenyl)sulfanylacetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NS/c1-8-3-4-9(2)10(7-8)12-6-5-11/h3-4,7H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYIMXQRDDHBFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)SCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,5-Dimethylphenyl)sulfanyl]acetonitrile |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.